3,4'-ジメチルジフェニルエーテル

概要

説明

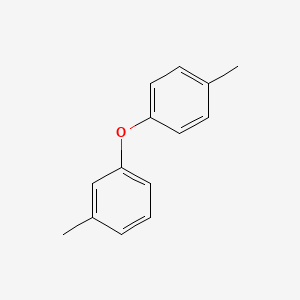

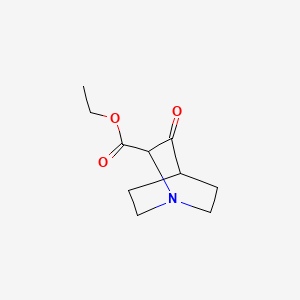

“Benzene, 1-methyl-3-(4-methylphenoxy)-” is an organic compound . It has a molecular formula of C13H12O and a molecular weight of 184.2338 .

Synthesis Analysis

The synthesis of benzene derivatives like “Benzene, 1-methyl-3-(4-methylphenoxy)-” often involves reactions such as acylation and bromination . The order of these reactions can influence the products produced . For example, the acylation reaction introduces a meta-directing group on the benzene ring .Molecular Structure Analysis

The molecular structure of “Benzene, 1-methyl-3-(4-methylphenoxy)-” can be represented by the InChI string: InChI=1S/C13H12O/c1-11-6-5-9-13 (10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Benzene and its derivatives, including “Benzene, 1-methyl-3-(4-methylphenoxy)-”, can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions . The type and position of substituents on the benzene ring significantly influence the physicochemical properties of the compound and the appropriate chemical, physical, or biological effects .Physical And Chemical Properties Analysis

“Benzene, 1-methyl-3-(4-methylphenoxy)-” has a molecular weight of 184.2338 . More specific physical and chemical properties such as boiling point, melting point, density, and solubility were not found in the search results.科学的研究の応用

有機太陽電池

3,4'-ジメチルジフェニルエーテル: は、有機太陽電池の製造において添加剤として使用されます。 それは、チエノチオフェン-コ-ベンゾジチオフェンポリマーベースの太陽電池の開発において役割を果たしています 。 この用途は、この化合物が太陽電池の効率と安定性を向上させるのに役立つ再生可能エネルギー技術の進歩に不可欠です。

水素化脱酸素研究

バイオ燃料生産の分野では、3,4'-ジメチルジフェニルエーテルは、リグニンフラグメントにおけるエーテル結合の水素化脱酸素を研究するためのモデル化合物として役立ちます 。 このプロセスは、バイオマスの主要な成分であるリグニンを、燃料として使用できる貴重な炭化水素に変換するために不可欠です。

抗菌および抗酸化用途

3,4'-ジメチルジフェニルエーテルを含むジフェニルエーテルは、潜在的な抗菌および抗酸化特性を示すことが示されています 。 これらの活性により、それらは医薬品や食品および化粧品業界における保存料として使用するための候補になります。

抗腫瘍および神経保護効果

最近の研究では、ジフェニルエーテルが抗腫瘍および神経保護効果を示す可能性があることが示唆されています 。 これにより、がんやアルツハイマー病などの神経変性疾患の治療法の開発におけるそれらの使用の可能性が開かれます。

農薬と公衆衛生

この化合物の誘導体は、その生物活性のために農薬における用途が検討されています。 それらは、微生物感染を制御するのに貢献し、公衆衛生において重要な研究価値があります 。

繊維および家庭用品

3,4'-ジメチルジフェニルエーテル: とその誘導体は、さまざまな家庭用品や繊維の製造に使用されています 。 それらの特性は、これらの製品に香りや抗菌活性などの特定の特性を与えることができます。

Safety and Hazards

While specific safety and hazard information for “Benzene, 1-methyl-3-(4-methylphenoxy)-” was not found, it’s important to note that benzene is carcinogenic to humans and no safe level of exposure can be recommended . Benzene exposure has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .

作用機序

3,4’-Dimethyldiphenyl ether, also known as Benzene, 1-methyl-3-(4-methylphenoxy)- or 1-Methyl-3-(4-methylphenoxy)benzene, is a chemical compound with the molecular formula C14H14O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Diphenyl ether molecules are known to inhibit protoporphyrinogen oxidase (protox), a key enzyme in the biosynthesis of heme and chlorophyll .

Mode of Action

Diphenyl ethers are known to inhibit protox, preventing the conversion of protoporphyrinogen ix to protoporphyrin ix, a crucial step in heme and chlorophyll biosynthesis .

Biochemical Pathways

The inhibition of Protox by diphenyl ethers affects the heme and chlorophyll biosynthesis pathways. This inhibition can lead to the accumulation of protoporphyrinogen IX, which can cause cellular damage when oxidized .

Pharmacokinetics

Its physical properties such as boiling point (2858ºC at 760mmHg) and density (105 g/cm³) suggest that it may have low water solubility and high lipid solubility , which could influence its absorption and distribution in biological systems.

Result of Action

The inhibition of Protox by diphenyl ethers can lead to cellular damage due to the accumulation and subsequent oxidation of protoporphyrinogen IX

Action Environment

The action, efficacy, and stability of 3,4’-Dimethyldiphenyl ether can be influenced by various environmental factors. For instance, its lipophilic nature suggests that it may accumulate in fatty tissues. Additionally, its stability could be affected by factors such as temperature, pH, and presence of other chemicals .

生化学分析

Biochemical Properties

It is known that diphenyl ethers can interact with various enzymes and proteins

Cellular Effects

Some studies suggest that diphenyl ethers may have inhibitory effects on cellular senescence

Molecular Mechanism

Some studies suggest that diphenyl ethers may undergo a series of non-enzymatic reactions

Metabolic Pathways

Some studies suggest that diphenyl ethers may be degraded by certain bacterial strains

特性

IUPAC Name |

1-methyl-3-(4-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKWISXILXVKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199745 | |

| Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51801-69-5 | |

| Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051801695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)

![Methyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B1594225.png)